Cas no 10385-78-1 (1,7,7-trimethylbicyclo2.2.1heptan-2-ol)

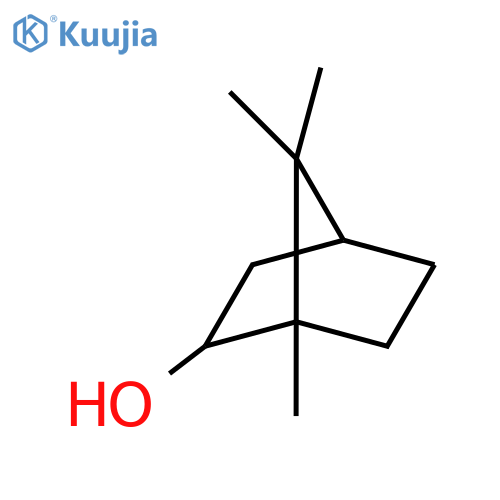

10385-78-1 structure

商品名:1,7,7-trimethylbicyclo2.2.1heptan-2-ol

1,7,7-trimethylbicyclo2.2.1heptan-2-ol 化学的及び物理的性質

名前と識別子

-

- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-

- (+/-)-Isoborneol

- isoborneol

- (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

- 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol

- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-

- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol

- (+/-)-borneol

- FT-0604417

- Z104478138

- 10385-78-1

- DL-Borneol

- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, endo-(.+/-.)-

- E75852

- CS-7912

- s3959

- DL-Isoborneol

- NCGC00263517-03

- (2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

- exo-2-Camphanol

- Borneo camphor

- exo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol

- CCG-231498

- CS-0279240

- DB11288

- AKOS000120036

- FT-0604470

- Endo-2-camphanol

- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-

- Borneol

- FT-0604383

- Sumatra camphor

- Borneol and Isoborneol

- 1,7,7-trimethyl-bicyclo[2.2.1]heptan-6-ol

- SR-05000002386

- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

- SR-05000002386-1

- FT-0604475

- HMS3885I14

- MFCD00066427

- AB90026

- SCHEMBL56714

- AC-34416

- 4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol

- DTXSID8048159

- BORNEOL, (L)

- 507-70-0

- 124-76-5

- EN300-20427

- CHEBI:28093

- C01411

- Bingpia

- 464-43-7

- endo-2-Bornanol

- Bornyl alcohol

- exo-2-Bornanol

- CHEMBL1097205

- Borneol, exo-

- L(-)-Borneol

- (+)-Borneol 100 microg/mL in Methanol

- Q27103499

- 1,7,7-trimethylnorbornan-2-ol

- Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

- Endo-2-hydroxycamphane

- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, exo- #

- AKOS017278270

- 6627-72-1

- NS00001075

- HY-N1368

-

- MDL: MFCD00064162

- インチ: InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3

- InChIKey: DTGKSKDOIYIVQL-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C2CCC1(C)C(O)C2

計算された属性

- せいみつぶんしりょう: 154.136

- どういたいしつりょう: 154.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 0.992

- ゆうかいてん: 201-210℃

- ふってん: 212 °C at 760 mmHg

- フラッシュポイント: 212 °C at 760 mmHg

- 屈折率: 1.502

- PSA: 20.23000

- LogP: 2.19350

1,7,7-trimethylbicyclo2.2.1heptan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20427-0.25g |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 90% | 0.25g |

$63.0 | 2023-09-16 | |

| Enamine | EN300-20427-0.1g |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 90% | 0.1g |

$44.0 | 2023-09-16 | |

| Enamine | EN300-20427-10g |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 90% | 10g |

$510.0 | 2023-09-16 | |

| Enamine | EN300-20427-1g |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 90% | 1g |

$127.0 | 2023-09-16 | |

| A2B Chem LLC | AE28309-50mg |

isoborneol |

10385-78-1 | 90% | 50mg |

$235.00 | 2024-04-20 | |

| Enamine | EN300-20427-0.05g |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 90% | 0.05g |

$29.0 | 2023-09-16 | |

| Enamine | EN300-20427-2.5g |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 90% | 2.5g |

$201.0 | 2023-09-16 | |

| Enamine | EN300-20427-5.0g |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 5g |

$322.0 | 2023-05-03 | ||

| Advanced ChemBlocks | P49920-5G |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

10385-78-1 | 97% | 5g |

$80 | 2024-05-21 | |

| A2B Chem LLC | AE28309-100mg |

isoborneol |

10385-78-1 | 90% | 100mg |

$252.00 | 2024-04-20 |

1,7,7-trimethylbicyclo2.2.1heptan-2-ol 関連文献

-

Mannar R. Maurya,Lata Rana,Fernando Avecilla New J. Chem. 2017 41 724

-

Mannar R. Maurya,Neeraj Saini,Fernando Avecilla RSC Adv. 2015 5 101076

-

3. Asymmetric synthesis of (R)-muscone by enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-oneKazuhiko Tanaka,Hideki Ushio,Hitomi Suzuki J. Chem. Soc. Chem. Commun. 1990 795

-

4. Catalytic enantioselective conjugate addition of chiral alkoxydimethylcuprate to (E)-cyclopentadec-2-enoneKazuhiko Tanaka,Junichi Matsui,Hitomi Suzuki,Akio Watanabe J. Chem. Soc. Perkin Trans. 1 1992 1193

-

5. Asymmetric synthesis of (2R,3S?)-2,3-epoxyamides via camphor-derived sulfonium ylidesYong-Gui Zhou,Xue-Long Hou,Li-Xin Dai,Li-Jun Xia,Ming-Hua Tang J. Chem. Soc. Perkin Trans. 1 1999 77

-

Samanta Yadav,Paranthaman Vijayan,Sunil Yadav,Rajeev Gupta Dalton Trans. 2021 50 3269

-

7. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group

-

8. Asymmetric synthesis of (R)-(–)- and (S)-(+)-muscone by enantioselective conjugate addition of chiral dimethylcuprate to (E)-cyclopentadec-2-en-1-oneKazuhiko Tanaka,Hideki Ushio,Yasuyuki Kawabata,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1991 1445

-

9. Chiral amplification and the catalytic process in the enantioselective conjugate addition of chiral alkoxydimethylcuprate to (E)-cyclopentadec-2-en-l-oneKazuhiko Tanaka,Junichi Matsui,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1993 153

-

Robert Medel,Martin A. Suhm Phys. Chem. Chem. Phys. 2021 23 5629

関連分類

- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum

- Natural Products and Extracts Plant Extracts Plant based Poliomintha incana

- Natural Products and Extracts Plant Extracts Plant based Ferulago trachycarpa

- Natural Products and Extracts Plant Extracts Plant based Echinophora tournefortii

- Natural Products and Extracts Plant Extracts Plant based Diplolophium africanum

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量